1,1-Diethoxy-N,N-dimethylmethanamine

Catalog No.
S1551608
CAS No.
1188-33-6
M.F
C7H17NO2
M. Wt
147.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1-Diethoxy-N,N-dimethylmethanamine

CAS Number

1188-33-6

Product Name

1,1-Diethoxy-N,N-dimethylmethanamine

IUPAC Name

1,1-diethoxy-N,N-dimethylmethanamine

Molecular Formula

C7H17NO2

Molecular Weight

147.22 g/mol

InChI

InChI=1S/C7H17NO2/c1-5-9-7(8(3)4)10-6-2/h7H,5-6H2,1-4H3

InChI Key

BWKAYBPLDRWMCJ-UHFFFAOYSA-N

SMILES

CCOC(N(C)C)OCC

Synonyms

N,N-Dimethyformamide diethy acetal; 1,1-Diethoxy-N,N-dimethylmethanamine; Diethoxy-N,N-dimethylmethanamine; Methanamine, 1,1-diethoxy-N,N-dimethyl-; 1,1-Diethoxytrimethylamine; DMF di-Et Acetal; DMF Diethyl Acetal; Dimethylformamide Diethyl Acetal; NSC 377652

Canonical SMILES

CCOC(N(C)C)OCC

1,1-Diethoxy-N,N-dimethylmethanamine, with the CAS number 1188-33-6, is a chemical compound characterized by its molecular formula C₇H₁₇NO₂ and a molecular weight of approximately 147.215 g/mol. This compound features two ethoxy groups and a dimethylamino group attached to a methanamine backbone, making it a member of the acetal family. Its structure can be represented as follows:

  • Chemical Structure: The compound consists of a central carbon atom bonded to two ethoxy groups (C₂H₅O) and two methyl groups (CH₃) attached to a nitrogen atom.

The physical properties of 1,1-Diethoxy-N,N-dimethylmethanamine include a density of approximately 0.9 g/cm³ and a boiling point around 130.3 °C at standard atmospheric pressure. The compound is classified under hazard class 3, indicating flammability risk, and is subject to specific handling protocols due to its chemical nature .

Organic Synthesis:

1,1-Diethoxy-N,N-dimethylmethanamine, also known as N,N-dimethylformamide diethyl acetal, finds application as a protecting group in organic synthesis []. It can be used to protect primary and secondary amines, allowing for selective modification of other functional groups within the molecule. [] Upon treatment with acidic or Lewis acidic conditions, the acetal group is readily cleaved, regenerating the free amine. [] This property makes it a valuable tool for researchers designing complex organic molecules.

Precursor for Formamidines:

1,1-Diethoxy-N,N-dimethylmethanamine can serve as a precursor for the synthesis of formamidines, a class of organic compounds with diverse applications in medicinal chemistry and materials science. [, ] Formamidines can be accessed by reacting the diethyl acetal with ammonia or primary amines under various reaction conditions. [, ] This synthetic approach offers an efficient route to a variety of formamidine derivatives, which are being explored for their potential use as antitumor agents, enzyme inhibitors, and luminescent materials. [, ]

. It can participate in reactions involving:

  • Methylation of Acids and Amines: The compound effectively transfers methyl groups to acids, amines, thiols, and amino acids, facilitating the synthesis of more complex molecules.
  • Formation of Acetals: It reacts with carbonyl compounds to form acetals, which are important intermediates in organic synthesis.

For example, it has been noted that 1,1-diethoxy-N,N-dimethylmethanamine can react with aryl methyl ketones in the presence of suitable catalysts to yield specific dimethylamino derivatives .

  • Pharmaceutical Intermediates: Given its reactivity as a methylating agent, it may play roles in synthesizing active pharmaceutical ingredients.
  • Toxicological Studies: As with many chemicals that possess functional groups such as amines and ethers, understanding their metabolic pathways and potential toxicity is crucial.

Further studies would be necessary to elucidate specific biological activities or therapeutic potentials.

The synthesis of 1,1-Diethoxy-N,N-dimethylmethanamine typically involves the following methods:

  • Acetal Formation: It can be synthesized by reacting N,N-dimethylformamide with ethyl alcohol in the presence of an acid catalyst. This reaction leads to the formation of the diethoxy acetal.
  • Direct Methylation: Another method involves the methylation of appropriate precursors using methyl iodide or other methylating agents in an alcohol solvent.

These methods highlight its versatility in synthetic organic chemistry .

1,1-Diethoxy-N,N-dimethylmethanamine finds applications across several industries:

  • Pharmaceuticals: As an intermediate for synthesizing various drugs.
  • Agriculture: Used in formulating crop protection agents due to its efficacy in modifying biological activity.
  • Personal Care Products: Its properties make it suitable for use in cosmetics and hair care formulations .

Interaction studies involving 1,1-Diethoxy-N,N-dimethylmethanamine focus on its reactivity with other chemical species. Key areas include:

  • Reactivity with Carbonyl Compounds: Investigating how this compound interacts with aldehydes and ketones to form acetals or other derivatives.
  • Biochemical Interactions: Understanding how it may interact with biological macromolecules or influence metabolic pathways.

These studies are essential for assessing both safety profiles and potential therapeutic uses.

Several compounds share structural similarities with 1,1-Diethoxy-N,N-dimethylmethanamine. Here are some notable examples:

Compound NameCAS NumberKey Features
N,N-Dimethylformamide diethyl acetal1188-33-6Similar acetal structure; used as a solvent
Dimethylformamide diethyl acetal4637-24-5Known for its role in organic synthesis
N,N-DimethyldiethoxymethanamineNot listedContains diethoxy groups; used in similar reactions
DiethoxymethyldimethylamineNot listedRelated structure; potential applications in synthesis

Uniqueness

What sets 1,1-Diethoxy-N,N-dimethylmethanamine apart from these compounds is its specific combination of ethoxy and dimethylamino functionalities that enhance its reactivity as a methylating agent while maintaining stability under various conditions. This unique profile allows it to serve diverse roles across multiple industries effectively .

1,1-Diethoxy-N,N-dimethylmethanamine is systematically named according to IUPAC guidelines. Its structure features a central methanamine core substituted with two ethoxy groups and two methyl groups on the nitrogen atom. Key synonyms include:

  • Bredereck’s reagent
  • N,N-Dimethylformamide diethyl acetal
  • DMF-Diethyl acetal
  • 1,1-Diethoxytrimethylamine

The molecular formula is C₇H₁₇NO₂, with a molecular weight of 147.22 g/mol.

Historical Development and Discovery

First reported in the mid-20th century, this compound gained prominence through the work of Hellmut Bredereck, who pioneered its use in formylation reactions. Early synthesis methods involved the reaction of dimethylformamide (DMF) with dimethyl sulfate, followed by acetalization with sodium methoxide. Its utility in generating enamines and formamidinium intermediates solidified its role in heterocyclic chemistry.

Classification and Chemical Family

Classified as an aminal ester, 1,1-diethoxy-N,N-dimethylmethanamine belongs to the broader family of acetals. Its structure combines a tertiary amine with two ethoxy groups, rendering it highly reactive toward electrophilic and nucleophilic agents.

Significance in Organic Chemistry

This reagent is pivotal for:

  • Formylation of CH-acidic compounds (e.g., ketones, esters).
  • Methylation of carboxylic acids, phenols, and amines.
  • Synthesis of heterocycles (e.g., indoles, pyrazoles) via enamine intermediates.

Molecular Structure and Stereochemistry

1,1-Diethoxy-N,N-dimethylmethanamine possesses the molecular formula C₇H₁₇NO₂ with a molecular weight of 147.22 grams per mole [4] [20] [30]. The compound is registered under Chemical Abstracts Service number 1188-33-6 and European Inventory of Existing Commercial Chemical Substances number 214-707-9 [2] [31]. The International Union of Pure and Applied Chemistry name for this compound is 1,1-diethoxy-N,N-dimethylmethanamine [1].

The molecular structure features a central carbon atom bonded to two ethoxy groups (OCH₂CH₃), a dimethylamino group (N(CH₃)₂), and forms the characteristic acetal functionality [25] [27]. The compound can be represented by the Simplified Molecular Input Line Entry System notation CCOC(OCC)N(C)C [21] [30] [34]. The International Chemical Identifier string is InChI=1S/C7H17NO2/c1-5-9-7(8(3)4)10-6-2/h7H,5-6H2,1-4H3, with the corresponding International Chemical Identifier Key being BWKAYBPLDRWMCJ-UHFFFAOYSA-N [4] [20] [21].

The structural arrangement places the nitrogen atom with its dimethyl substitution providing electron-donating properties, while the two ethoxy groups offer potential leaving group capabilities [25]. The central carbon represents a reactive center for various chemical transformations due to the acetal functionality [25] [27]. This combination of acetal and amine functional groups creates unique reactivity characteristics that distinguish this compound from simple ethers or amines [25] [28].

Physical Characteristics

Physical State and Appearance

1,1-Diethoxy-N,N-dimethylmethanamine exists as a liquid at room temperature (20°C) [31]. The compound presents as a colorless to light yellow clear liquid under standard conditions [12] [22] [26]. Some sources describe the appearance as ranging from colorless to yellow, indicating potential variations based on purity or storage conditions [22] [26].

Boiling Point and Melting Point

The boiling point of 1,1-diethoxy-N,N-dimethylmethanamine has been consistently reported in the literature as 130-133°C at standard atmospheric pressure (760 mmHg) [26] [30] [31] [34]. Alternative measurements indicate a boiling point of 170°C under different conditions [10] [22]. Some sources specifically cite 130.3±0.0°C at 760 mmHg as a precise measurement [2] [3] [12].

Melting point data for this compound is notably limited in the available literature. Most sources indicate that melting point information is not available or not determined for this liquid compound [2] [9] [12]. One source mentions a melting point range of 178-180°C when dissolved in ethanol, though this may refer to a crystalline derivative or salt form [10] [22].

Density and Refractive Index

The density of 1,1-diethoxy-N,N-dimethylmethanamine has been measured as 0.859 grams per milliliter at 25°C [22] [26] [30] [34]. Some sources report a slightly higher density of 0.9±0.1 grams per cubic centimeter [2] [3] [12]. The specific gravity at 20/20°C is documented as 0.86 [31].

The refractive index of the compound is consistently reported as n₂₀/D 1.400 in the literature [26] [30] [34]. More precise measurements indicate a refractive index range of 1.3990 to 1.4010 at 20°C and 589 nanometers wavelength [26]. Additional sources cite values of 1.397-1.401 and specifically 1.411 [6] [3].

Vapor Pressure Properties

The vapor pressure of 1,1-diethoxy-N,N-dimethylmethanamine is reported as 9.8±0.2 millimeters of mercury at 25°C [3] [32]. This relatively low vapor pressure indicates moderate volatility under standard temperature conditions. The atmospheric hydroxyl radical rate constant is documented as 1.47×10⁻¹⁰ cubic centimeters per molecule per second, providing insight into the compound's atmospheric reactivity [6].

Spectroscopic Properties

Infrared Spectroscopy

Infrared spectroscopic analysis of 1,1-diethoxy-N,N-dimethylmethanamine reveals characteristic absorption bands corresponding to its functional groups . The carbon-oxygen stretching vibrations appear in the range of 1050-1150 wavenumbers, which is typical for acetal ether linkages . Carbon-nitrogen stretching vibrations are observed between 1250-1350 wavenumbers, confirming the presence of the dimethylamino group .

The infrared spectrum serves as a confirmatory tool for structural identification, with the combination of carbon-oxygen and carbon-nitrogen stretches providing a distinctive fingerprint for this acetal-amine compound . The spectral pattern is consistent with the expected vibrational modes of the 1,1-diethoxy and N,N-dimethyl functional groups .

Nuclear Magnetic Resonance Analysis

Proton Nuclear Magnetic Resonance spectroscopy provides detailed structural information for 1,1-diethoxy-N,N-dimethylmethanamine [33]. In deuterated dimethyl sulfoxide solvent, the spectrum shows characteristic signals at δ 3.06-3.34 parts per million corresponding to the N,N-dimethyl groups, and signals at δ 7.67-8.07 parts per million corresponding to methine protons [33] [35].

When analyzed in deuterated chloroform, the ethoxy groups appear as quartets around δ 1.2 parts per million for the methyl groups and around δ 3.5-3.7 parts per million for the methylene groups . The N,N-dimethyl protons resonate as a singlet around δ 2.2 parts per million .

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals a methylene carbon signal at -66.78 parts per million, which helps distinguish between possible structural isomers and confirms the connectivity of the acetal carbon center [33]. The Distortionless Enhancement by Polarization Transfer technique specifically identifies this as a methylene group, providing unambiguous structural confirmation [33].

Mass Spectrometry Fragmentation Patterns

Mass spectrometric analysis using electron ionization reveals the molecular ion peak at mass-to-charge ratio 147.2154, corresponding to the molecular weight of 1,1-diethoxy-N,N-dimethylmethanamine [4] [20]. The fragmentation pattern is consistent with the expected breakdown of acetal and amine functional groups under electron impact conditions [4] [20].

The mass spectral data has been compiled in the National Institute of Standards and Technology Mass Spectrometry Data Center, providing a reference standard for compound identification [20]. The molecular ion represents the base peak or a significant fragment in the spectrum, indicating the stability of the molecular ion under the ionization conditions employed [4] [20].

Chemical Reactivity Factors

Functional Group Activity

1,1-Diethoxy-N,N-dimethylmethanamine contains two primary functional groups that dictate its chemical reactivity: the acetal group and the tertiary amine group [25] [27]. The acetal functionality (1,1-diethoxy) provides sites for nucleophilic attack and can undergo hydrolysis under acidic conditions [27]. The tertiary amine group (N,N-dimethyl) contributes electron-donating properties and can participate in alkylation and condensation reactions [25] [28].

The compound serves as a versatile reagent in organic synthesis, particularly in alkylation, formylation, and aminomethylenation reactions [25] [28] [30]. The structural features enable it to function as a C1 synthon in heterocyclic synthesis, where it can introduce single-carbon units into organic frameworks [28]. The partially positive carbon of the acetal group acts as an electrophile in condensation reactions, while the partially negative nitrogen acts as a nucleophile [28].

Stability Parameters

Under normal storage and handling conditions, 1,1-diethoxy-N,N-dimethylmethanamine demonstrates good stability [21] [22] [31]. However, the compound exhibits significant moisture sensitivity, requiring storage under inert atmospheric conditions [22] [31]. The recommended storage temperature is below 15°C in a cool and dark environment [22] [31] [32].

The predicted pKa value for the compound is 5.31±0.50, indicating weak basicity due to the tertiary amine functionality [22]. The stability of acetals makes them comparable in reactivity to ethers, which are known for their relatively low reactivity under neutral conditions [27]. The acetal group provides protection for the more reactive carbonyl precursor, demonstrating the utility of this functional group in synthetic applications [27].

Solubility Characteristics

The solubility profile of 1,1-diethoxy-N,N-dimethylmethanamine varies significantly with solvent polarity [22]. The compound shows high solubility in chloroform, indicating good compatibility with non-polar to moderately polar organic solvents [22]. In dimethyl sulfoxide, the compound exhibits slight solubility, suggesting limited interaction with highly polar aprotic solvents [22]. Similarly, methanol provides only slight solubility, indicating moderate compatibility with polar protic solvents [22].

The Log P value (octanol-water partition coefficient) is reported as 0.470, indicating moderate lipophilicity [6]. This partition coefficient suggests that the compound has balanced hydrophilic and lipophilic characteristics, which influences its behavior in biological and environmental systems [6]. The solubility characteristics are consistent with the presence of both polar (amine) and non-polar (ethyl) groups within the molecular structure [22].

Data Summary Tables

PropertyValueReference
Molecular FormulaC₇H₁₇NO₂ [4] [20] [30] [31]
Molecular Weight (g/mol)147.22 [4] [20] [30] [31]
CAS Registry Number1188-33-6 [1] [2] [4] [20]
Physical State (20°C)Liquid [31]
Boiling Point (°C)130-133 [26] [30] [31] [34]
Density (g/mL at 25°C)0.859 [22] [26] [30] [34]
Refractive Index (n₂₀/D)1.400 [26] [30] [34]
Vapor Pressure (mmHg at 25°C)9.8±0.2 [3] [32]
Spectroscopic TechniqueKey FeaturesReference
¹H Nuclear Magnetic Resonanceδ 3.06-3.34 ppm (NMe₂), δ 7.67-8.07 ppm (CH) [33] [35]
¹³C Nuclear Magnetic ResonanceMethylene carbon at -66.78 ppm [33]
Infrared SpectroscopyC-O stretch (1050-1150 cm⁻¹), C-N stretch (1250-1350 cm⁻¹)
Mass SpectrometryMolecular ion at m/z 147.2154 [4] [20]
Chemical PropertyDescriptionReference
Functional GroupsAcetal (1,1-diethoxy), Tertiary amine (N,N-dimethyl) [25] [27]
StabilityStable under normal conditions, moisture sensitive [21] [22] [31]
SolubilityChloroform (Soluble), Dimethyl sulfoxide (Slightly), Methanol (Slightly) [22]
Predicted pKa5.31±0.50 [22]

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

1

Boiling Point

129.0 °C

Appearance

Colorless to Yellow Liquid

UNII

QOJ5HYK225

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (11.11%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H226 (88.89%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

1188-33-6

Wikipedia

N,N-Dimethyformamide diethy acetal

General Manufacturing Information

Methanamine, 1,1-diethoxy-N,N-dimethyl-: INACTIVE

Dates

Last modified: 08-15-2023

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